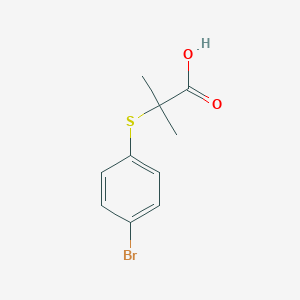
2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C12H13BrO2S, is structurally characterized by the presence of a bromophenyl group and a sulfanyl moiety, which contribute to its reactivity and biological interactions.
- IUPAC Name : this compound
- Molecular Formula : C12H13BrO2S
- CAS Number : 18527-16-7
The biological activity of this compound is primarily attributed to its interaction with various biochemical targets. Research indicates that this compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism was linked to the downregulation of BCL-2, an anti-apoptotic protein, leading to increased caspase activity and subsequent cell death.
-
Enzyme Targeting :
- The compound has been investigated for its ability to inhibit DprE1, an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. This inhibition was shown to lead to reduced viability of Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.
- In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against targeted pathogens or cancer cells.
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIWZPTHRVHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363581 |
Source


|
| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-16-7 |
Source


|
| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














